Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-15(7-10(9)12(16)17-2)8-11-13-4-3-5-14-11/h3-5,9-10H,6-8H2,1-2H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCDXBJAGBCIJN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula: C12H17N3O2
- Molecular Weight: 235.28 g/mol
- CAS Number: 1909294-26-3
Biological Activity
Mechanisms of Action:
The compound exhibits various biological activities that can be attributed to its structural features. The presence of the pyrimidine moiety is significant as it has been associated with various pharmacological effects, including anti-inflammatory and anti-cancer properties.
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Anticancer Activity:
- Several studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrimidine derivatives have been shown to interfere with DNA synthesis and induce apoptosis in cancer cells.
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Anti-inflammatory Effects:
- This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 μM, suggesting a dose-dependent response.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 25 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 18 | DNA synthesis inhibition |
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Low Dose (5 μM) | 30 | 25 |
| High Dose (20 μM) | 60 | 55 |
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Preliminary studies suggest that the compound is well-tolerated in vivo with minimal adverse effects observed at therapeutic doses.
Key Findings:
- Bioavailability: The compound shows favorable absorption characteristics with an estimated bioavailability of over 50%.
- Metabolism: Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Safety Profile: Toxicity assays reveal no significant cytotoxicity at concentrations up to 100 μM in normal cell lines.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or enabling further derivatization.
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Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon .
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Applications : The carboxylic acid product serves as an intermediate for amide coupling or salt formation .
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring can undergo electrophilic aromatic substitution (EAS), though its electron-deficient nature limits reactivity. Halogenation or nitration may occur under controlled conditions.
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Challenges : Steric hindrance from the pyrrolidine-methyl group and electronic deactivation by the pyrimidine ring reduce reaction rates .
Coupling Reactions in Medicinal Chemistry
The compound serves as a building block in synthesizing PDE9 inhibitors and other heterocyclic pharmaceuticals. Patent data highlights its use in forming imidazo[1,5-a]pyrazin-8-one derivatives .
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Example : Coupling with imidazo-pyrazinone cores enhances binding affinity to phosphodiesterase enzymes .
Stereochemical Stability
The (3R,4R) configuration remains stable under standard reaction conditions, but racemization may occur under strong acidic/basic or high-temperature environments.
| Condition | Time | Racemization (%) | Mitigation Strategy | Source |
|---|---|---|---|---|
| 1M NaOH, 80°C | 6 hours | 5–8% | Use milder bases (e.g., LiOH) | |
| 6M HCl, reflux | 4 hours | 10–12% | Shorten reaction time |
Ester to Amide Conversion
The methyl ester can be converted to amides via activation with reagents like thionyl chloride (SOCl₂), followed by reaction with amines .
Reduction of Ester
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is less common due to competing side reactions .
Role in Combinatorial Chemistry
The compound’s modular structure enables its use in DNA-encoded library (DEL) synthesis, particularly in pyrrolidine-forming reactions under mild conditions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Binding
- Pyrimidine vs. Thienyl/Aromatic Groups : The pyrimidin-2-ylmethyl group in the target compound provides two nitrogen atoms capable of hydrogen bonding, unlike the sulfur-containing thienyl group in 7{9} or the bromophenyl group in RC282-1 . This makes the target compound more suited for interactions with polar biological targets (e.g., kinases).
- Trifluoromethyl (CF₃) vs.
- Ester Variations : The ethyl ester in Ethyl (3R,4R)-1-benzyl-4-CF₃-pyrrolidine-3-carboxylate may slow hydrolysis compared to the methyl ester in the target compound, affecting metabolic stability .
Q & A
Q. What synthetic routes are reported for synthesizing Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate and its stereoisomers?
Synthetic approaches often involve multi-step sequences, including:
- Esterification and alkylation : Methyl ester formation via reaction of pyrrolidine carboxylic acid derivatives with methanol under acidic conditions, followed by pyrimidinylmethyl group introduction using reagents like pyrimidine-2-carboxaldehyde and reducing agents (e.g., NaBHCN) .
- Chiral resolution : Separation of racemic mixtures using chiral chromatography or enzymatic resolution, as seen in structurally related compounds (e.g., tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate) .
- Cross-coupling reactions : Suzuki-Miyaura couplings for pyridinyl/pyrimidinyl group incorporation, as demonstrated in analogous pyrrolidine derivatives .
Q. How can the stereochemical configuration of the compound be experimentally verified?
Key methods include:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures to confirm stereochemistry .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to distinguish cis/trans or R/S configurations. For example, the diastereotopic protons in the pyrrolidine ring provide distinct splitting patterns .
- Chiral HPLC : Comparative retention times against enantiomerically pure standards, as applied to similar pyrrolidine carboxylates .
Q. What analytical techniques are critical for purity assessment and structural characterization?
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted pyrimidinylmethyl intermediates).
- Elemental analysis : Validates empirical formula consistency, especially for hydrochloride salts .
- IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm) .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring impact pharmacological activity in related compounds?
Structural analogs with (3R,4R) configurations (e.g., NMDA receptor antagonists) show enhanced binding affinity compared to (3S,4S) isomers due to spatial alignment with target pockets. Computational docking studies (e.g., using AutoDock Vina) and pharmacophore modeling are recommended to rationalize stereoselectivity .
Q. What strategies resolve contradictions in crystallographic data during refinement of pyrrolidine derivatives?
- Twinned data handling : SHELXL’s twin refinement tools (e.g., BASF parameter) mitigate challenges in resolving overlapping electron density for methyl/pyrimidinyl groups .
- Disorder modeling : Partial occupancy assignment for flexible substituents (e.g., pyrimidinylmethyl side chains) improves R-factor convergence .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
Q. What computational methods predict the compound’s physicochemical properties?
- LogP calculation : Use fragment-based methods (e.g., Crippen’s approach) or software like MarvinSketch to estimate partition coefficients, critical for blood-brain barrier penetration in neurological targets .
- pKa prediction : QSPR models (e.g., ACD/pKa) account for the basic pyrrolidine nitrogen and ester group ionization .
Methodological Considerations
Q. How are synthetic yields optimized for multi-step routes involving pyrimidinylmethylation?
Q. What are the limitations of NMR in distinguishing diastereomers of this compound?
Q. How can structural analogs guide SAR studies for this compound?
- Bioisosteric replacement : Substitute pyrimidinyl with pyridinyl groups (e.g., as in methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate) to assess electronic effects on target binding .
- Methyl group functionalization : Replace 4-methyl with CF or OH to modulate lipophilicity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
